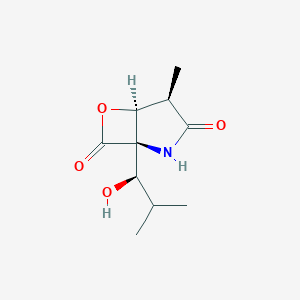
2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde is a chemical compound that belongs to the family of nitrobenzaldehydes. It is a yellow crystalline powder that is commonly used in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to interact with metal ions, which results in a fluorescent signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde in lab experiments is its fluorescent properties. This makes it useful for the detection of metal ions. However, its toxicity can be a limitation, and precautions should be taken when handling it.
Zukünftige Richtungen
For the use of 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde include the development of new fluorescent probes and the synthesis of new nitrobenzaldehyde derivatives.
Synthesemethoden
The synthesis of 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde can be achieved through a series of chemical reactions. The first step involves the nitration of 2-ethoxy-6-nitrophenol with nitric acid. The resulting product is then oxidized with potassium permanganate to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde is commonly used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a fluorescent probe for the detection of metal ions. Additionally, it is used as a starting material for the synthesis of other nitrobenzaldehyde derivatives.
Eigenschaften
CAS-Nummer |
182067-57-8 |
|---|---|
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-ethoxy-3-hydroxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)7(10(13)14)3-4-8(9)12/h3-5,12H,2H2,1H3 |
InChI-Schlüssel |
WNJCZHLWUFGLEA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1C=O)[N+](=O)[O-])O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1C=O)[N+](=O)[O-])O |
Synonyme |
Benzaldehyde, 2-ethoxy-3-hydroxy-6-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)









![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)
